molecular formula C8H11O4- B13883168 5-Ethoxy-2-methylidene-5-oxopentanoate CAS No. 67706-37-0

5-Ethoxy-2-methylidene-5-oxopentanoate

Cat. No.: B13883168
CAS No.: 67706-37-0
M. Wt: 171.17 g/mol
InChI Key: JGEBSIWAPQYPOK-UHFFFAOYSA-M
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Description

5-Ethoxy-2-methylidene-5-oxopentanoate is an organic compound with the molecular formula C8H12O4 It is known for its unique structure, which includes an ethoxy group, a methylidene group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-2-methylidene-5-oxopentanoate can be achieved through several methods. One common approach involves the base-catalyzed Michael addition of ethyl acetoacetate with ethyl acrylate. The reaction is typically carried out under solvent-free conditions with catalytic amounts of a base such as sodium ethoxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of green chemistry principles, such as solvent-free reactions and the use of catalytic amounts of reagents, is emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2-methylidene-5-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Ethoxy-2-methylidene-5-oxopentanoate involves its interaction with various molecular targets. For example, in biological systems, it may inhibit specific enzymes or disrupt cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethoxy-2-methylidene-5-oxopentanoate is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a compound of significant interest.

Properties

CAS No.

67706-37-0

Molecular Formula

C8H11O4-

Molecular Weight

171.17 g/mol

IUPAC Name

5-ethoxy-2-methylidene-5-oxopentanoate

InChI

InChI=1S/C8H12O4/c1-3-12-7(9)5-4-6(2)8(10)11/h2-5H2,1H3,(H,10,11)/p-1

InChI Key

JGEBSIWAPQYPOK-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)CCC(=C)C(=O)[O-]

Origin of Product

United States

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